Sodium 4-fluoro-6-methylpicolinate
Description
Sodium 4-fluoro-6-methylpicolinate is a sodium salt derivative of 4-fluoro-6-methylpicolinic acid, characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a methyl group at the 6-position. The carboxylate group, neutralized by a sodium ion, enhances its water solubility compared to the free acid form. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing fluorine substituent, which can influence reactivity and binding interactions.
Properties
Molecular Formula |
C7H5FNNaO2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
sodium;4-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MKTJPALIMPPHOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-6-methylpicolinate typically involves the fluorination of 6-methylpicolinic acid. One common method is the use of Selectfluor, a widely used electrophilic fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction and the availability of fluorinating agents like Selectfluor make it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-fluoro-6-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Sodium 4-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 4-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sodium 4-Fluoro-6-Methylpicolinate and Analogs
| Compound Name | Substituents (Pyridine Ring) | Functional Group | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| This compound | 4-F, 6-CH₃ | Sodium carboxylate | Reference (1.00) | — |
| Methyl 4-methyl-6-phenylpicolinate | 4-CH₃, 6-Ph | Methyl ester | 0.90 | Phenyl vs. methyl; ester vs. salt |
| 6-(4-Fluorophenyl)picolinic acid | 6-(4-F-Ph) | Carboxylic acid | 0.86 | Fluorine on phenyl vs. pyridine |
| 6-(4-(Trifluoromethyl)phenyl)picolinic acid | 6-(4-CF₃-Ph) | Carboxylic acid | 0.83 | CF₃ group; bulkier substituent |
Key Observations:
- Methyl 4-methyl-6-phenylpicolinate (0.90 similarity): The phenyl group at the 6-position increases hydrophobicity compared to the methyl group in the reference compound. The methyl ester reduces water solubility, whereas the sodium carboxylate enhances it .
- 6-(4-Fluorophenyl)picolinic acid (0.86 similarity): Fluorine substitution on the phenyl ring introduces steric and electronic effects distinct from fluorine on the pyridine core. This may alter binding affinity in biological targets .
Physicochemical and Functional Properties
Table 2: Inferred Property Comparison
| Property | This compound | Methyl 4-Methyl-6-Phenylpicolinate | 6-(4-Fluorophenyl)picolinic acid |
|---|---|---|---|
| Solubility (Water) | High (sodium salt) | Low (ester) | Moderate (free acid) |
| LogP (Lipophilicity) | ~0.5 (estimated) | ~2.8 (ester) | ~1.5 (acid) |
| Stability | Stable in aqueous media | Hydrolysis-prone (ester) | Acid-sensitive |
Notes:
- The sodium salt form of the reference compound ensures high solubility, making it suitable for formulations requiring aqueous compatibility. In contrast, methyl esters (e.g., Methyl 4-methyl-6-phenylpicolinate) require hydrolysis for activation .
- Fluorine’s electronegativity in this compound may enhance metabolic stability compared to non-fluorinated analogs, a common trait in fluorinated pharmaceuticals .
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